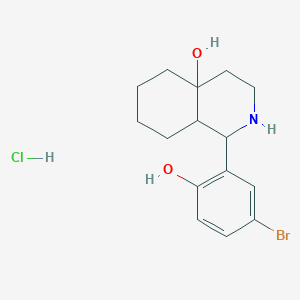![molecular formula C15H24N2O2 B6107005 2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6107005.png)
2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol, also known as MBPE, is a chemical compound that has gained significant attention in the field of scientific research. MBPE is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol is not yet fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter systems in the brain, particularly the dopamine, serotonin, and norepinephrine systems. This compound may also interact with other molecular targets in the brain, including ion channels and receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the activity of certain enzymes in the brain, including acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol has several advantages for use in laboratory experiments. It is a relatively simple and straightforward compound to synthesize, which makes it readily available for research. Additionally, this compound has been shown to have a high degree of selectivity for certain molecular targets in the brain, which makes it a useful tool for investigating the molecular mechanisms underlying behavior and cognition. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, the effects of this compound may vary depending on the species and strain of animal used in the study.
将来の方向性
There are several future directions for research on 2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol. One area of focus could be the development of more selective and potent derivatives of this compound for use as drug candidates in the treatment of various diseases. Additionally, further studies could be conducted to investigate the molecular mechanisms underlying the effects of this compound on neurotransmitter systems in the brain. Finally, studies could be conducted to investigate the potential use of this compound as a tool for investigating the molecular mechanisms underlying behavior and cognition in humans.
合成法
The synthesis of 2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol involves the reaction of 4-(4-methoxybenzyl)piperazine with 2-chloroethanol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
科学的研究の応用
2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In pharmacology, this compound has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, this compound has been studied for its potential as a tool for investigating the molecular mechanisms underlying behavior and cognition.
特性
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-8-9-17(12-14(16)7-10-18)11-13-3-5-15(19-2)6-4-13/h3-6,14,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPSWIXONYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)

![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6107011.png)
![4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6107012.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)